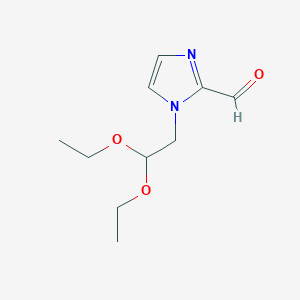

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde

説明

特性

IUPAC Name |

1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-14-10(15-4-2)7-12-6-5-11-9(12)8-13/h5-6,8,10H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJJBSBJKIDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of imidazole derivatives with diethoxyethyl reagents. One common method includes the condensation of imidazole-2-carboxaldehyde with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

化学反応の分析

1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde. Research indicates that compounds with imidazole rings can exhibit significant antibacterial and antifungal activities. For instance, derivatives have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives possess potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Specific derivatives derived from imidazole structures have shown higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives with fewer gastrointestinal side effects .

Antitubercular Activity

Research has also explored the antitubercular potential of imidazole derivatives. Some studies report that compounds structurally related to 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde exhibit activity against Mycobacterium tuberculosis, indicating their promise in treating tuberculosis .

Synthetic Applications

Building Blocks in Organic Synthesis

1-(2,2-Diethoxyethyl)-1H-imidazole-2-carbaldehyde serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Condensation Reactions: The aldehyde functionality can participate in condensation reactions to form more complex molecules.

- Formation of Heterocycles: The imidazole ring can be utilized to synthesize other heterocyclic compounds, expanding the library of bioactive molecules available for pharmaceutical development .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study synthesized a series of imidazole derivatives from 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde. The synthesized compounds were evaluated for their antimicrobial activity against various strains of bacteria and fungi. Results showed that specific modifications to the imidazole ring enhanced antimicrobial efficacy, leading to compounds with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Case Study 2: Anti-inflammatory Drug Development

Another research project focused on modifying the structure of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde to develop new anti-inflammatory agents. The study demonstrated that certain derivatives exhibited significant COX-2 inhibition with reduced ulcerogenic effects compared to traditional NSAIDs like diclofenac. This finding supports the potential use of these derivatives in clinical settings for managing inflammation .

作用機序

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .

類似化合物との比較

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Imidazole-2-carbaldehyde Derivatives

*Similarity indices derived from cheminformatics comparisons in and .

Key Observations :

- Substituent Effects : The diethoxyethyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller alkyl (methyl, ethyl) or aromatic (phenyl) groups. This impacts solubility and reactivity .

- Functional Group Reactivity: The carbaldehyde group enables condensation reactions (e.g., oxime formation), as demonstrated in and . The diethoxyethyl acetal can be hydrolyzed to a reactive aldehyde under acidic conditions, a feature absent in non-protected analogs .

Key Observations :

- The target compound is synthesized via alkylation, similar to propargyl derivatives , but requires careful control of reaction conditions to avoid acetal hydrolysis.

- Oxidation of imidazole-methanol precursors (e.g., ) offers higher yields for methyl/ethyl analogs but is inapplicable to acetal-containing derivatives.

Table 3: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | Stability |

|---|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-1H-imidazole-2-carbaldehyde | C₁₀H₁₆N₂O₃ | 212.25 g/mol | High in organic solvents | Stable under neutral conditions |

| 1-Ethyl-1H-imidazole-2-carbaldehyde | C₆H₈N₂O | 124.14 g/mol | Moderate in polar solvents | Prone to oxidation |

| 1-Phenyl-1H-imidazole-2-carbaldehyde | C₁₀H₈N₂O | 172.19 g/mol | Low in water | Stable, crystalline |

Key Observations :

- The diethoxyethyl group enhances lipophilicity, making the target compound more soluble in organic phases than phenyl or hydrophilic analogs .

- Stability varies: Acetal-protected derivatives resist aldehyde oxidation but are acid-labile, whereas unprotected aldehydes (e.g., 1-ethyl) require inert storage conditions .

生物活性

1-(2,2-Diethoxyethyl)-1H-imidazole-2-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The structure of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde is characterized by an imidazole core with a diethoxyethyl substituent. This unique configuration enhances its solubility and reactivity compared to other imidazole derivatives. The aldehyde functional group can engage in nucleophilic reactions, making it a versatile candidate for various biological applications.

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde is not fully elucidated. However, it is hypothesized that the imidazole ring and the aldehyde group can interact with specific molecular targets within biological systems. The presence of the diethoxyethyl group may also influence the compound's reactivity and interactions with biomolecules, potentially leading to the formation of covalent bonds with nucleophiles.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Antiparasitic Activity

Research indicates that imidazole derivatives can also possess antiparasitic properties. For example, compounds like 2-nitro-1-vinyl-1H-imidazole have shown effective activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values in the low micromolar range. Although specific data for 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde is limited, its structural similarities suggest potential efficacy against similar parasitic infections.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related imidazole derivatives indicate low cytotoxicity against mammalian cell lines at therapeutic concentrations, suggesting that 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde may also exhibit favorable safety characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives:

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde be optimized for higher yields and purity?

- Methodology :

-

Use solvent systems like water or DMSO with sodium acetate as a base to stabilize intermediates and reduce side reactions .

-

Optimize reaction temperature (e.g., 20–25°C) and stoichiometry of reagents (e.g., hydroxylamine hydrochloride in a 3:1 molar ratio to the aldehyde group) to improve conversion rates .

-

Monitor purity via NMR and HPLC, comparing calculated vs. experimental elemental analysis data to confirm structural integrity .

- Data Table : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Water/DMSO | 94% | |

| Base | Sodium Acetate | Reduced byproducts | |

| Temperature | 20–25°C | >90% conversion |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the imidazole ring substitution pattern and diethoxyethyl chain connectivity .

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm) and ether (C-O stretch ~1100 cm) functional groups .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI+) and compare with PubChem data .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-(2,2-diethoxyethyl)-1H-imidazole-2-carbaldehyde in novel reactions?

- Methodology :

- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on the aldehyde group’s electrophilicity and the diethoxyethyl chain’s steric effects .

- Use ICReDD’s reaction path search tools to simulate coupling reactions with aromatic amines or thiols, prioritizing low-energy transition states .

- Validate predictions with small-scale experiments under inert conditions (e.g., N) .

Q. How should researchers resolve contradictions in reported biological activity data for imidazole derivatives?

- Methodology :

-

Cross-reference MIC (Minimum Inhibitory Concentration) values across studies, noting variations in assay conditions (e.g., bacterial strains, solvent carriers) .

-

Replicate experiments using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

-

Analyze structural analogs (e.g., 5-chloro-2-phenyl derivatives) to isolate substituent effects on bioactivity .

- Data Table : Comparative Bioactivity of Imidazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Key Substituents | Reference |

|---|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-... | Antibacterial | Pending | Diethoxyethyl, aldehyde | — |

| 5-Chloro-2-phenyl analog | Antifungal | 32 | Chloro, phenyl | |

| 2-Methyl-5-nitro analog | Antibacterial | 16 | Nitro, chloroethoxyethyl |

Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?

- Methodology :

- Formulate with cyclodextrins or liposomes to encapsulate the aldehyde group, preventing hydrolysis .

- Adjust pH to 6–7 using phosphate buffers to minimize aldehyde reactivity .

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS .

Methodological Resources

- Databases : Use PubChem for structural data (CID: 762084) and EPA DSSTox for toxicity profiles (DTXSID90376928) .

- Collaboration : Engage with imidazole chemistry experts via platforms like ResearchGate to access unpublished data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。